Cas no 899981-97-6 (5-amino-N-(3-methoxyphenyl)methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)

5-Amino-N-(3-methoxyphenyl)methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 1,2,3-triazole core substituted with amino and carboxamide functional groups, enhancing its reactivity and binding affinity. The presence of methoxy and methylphenyl moieties contributes to its lipophilicity and potential bioavailability. This compound may serve as a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined molecular architecture allows for further functionalization, making it a versatile building block for targeted drug discovery efforts.
5-amino-N-(3-methoxyphenyl)methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide structure
899981-97-6 structure
Product Name:5-amino-N-(3-methoxyphenyl)methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide
CAS No:899981-97-6
MF:C19H21N5O2
MW:351.402343511581
CID:5491407
Update Time:2025-05-26

5-amino-N-(3-methoxyphenyl)methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-amino-N-[(3-methoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide
    • 5-amino-N-(3-methoxyphenyl)methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide
    • Inchi: 1S/C19H21N5O2/c1-13-6-3-4-8-15(13)12-24-18(20)17(22-23-24)19(25)21-11-14-7-5-9-16(10-14)26-2/h3-10H,11-12,20H2,1-2H3,(H,21,25)
    • InChI Key: VZDQPLLCGDEOHP-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC=C2C)C(N)=C(C(NCC2=CC=CC(OC)=C2)=O)N=N1

5-amino-N-(3-methoxyphenyl)methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide Pricemore >>

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Additional information on 5-amino-N-(3-methoxyphenyl)methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide

Introduction to 5-amino-N-(3-methoxyphenyl)methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 899981-97-6)

5-amino-N-(3-methoxyphenyl)methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 899981-97-6, represents a promising candidate for further exploration in drug discovery and development. The molecular structure of this compound incorporates several key features that make it of particular interest to researchers, including a triazole ring system and various aromatic substituents that contribute to its potential biological activity.

The presence of a triazole ring in the molecular framework of 5-amino-N-(3-methoxyphenyl)methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide is particularly noteworthy. Triazole derivatives are well-documented for their diverse pharmacological effects, ranging from antifungal to antiviral applications. The specific arrangement of atoms within the triazole ring, combined with the attached amino and carboxamide functional groups, suggests that this compound may exhibit inhibitory properties against certain enzymes or receptors involved in disease pathways. This structural motif has been extensively studied in the context of developing novel therapeutic agents.

In recent years, there has been a surge in research focused on designing molecules with enhanced selectivity and potency. The aromatic substituents in 5-amino-N-(3-methoxyphenyl)methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide, particularly the 3-methoxyphenyl and 2-methylphenyl groups, are believed to play a crucial role in modulating the compound's interactions with biological targets. These groups can influence both the electronic properties of the molecule and its solubility profile, which are critical factors in determining its pharmacokinetic behavior. The combination of these features makes this compound a compelling subject for further investigation.

The pharmaceutical industry has increasingly recognized the importance of computational methods in accelerating the discovery process. Advanced computational techniques, such as molecular docking and virtual screening, have been employed to predict the binding affinity of 5-amino-N-(3-methoxyphenyl)methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide to various biological targets. These studies have provided valuable insights into its potential mechanisms of action and have guided experimental efforts toward optimizing its efficacy. The integration of computational modeling with experimental validation has become a cornerstone of modern drug development strategies.

One of the most exciting aspects of working with compounds like 5-amino-N-(3-methoxyphenyl)methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide is the opportunity to explore novel chemical space. By modifying existing structures or designing entirely new molecules, researchers can uncover unexpected biological activities that may lead to breakthroughs in treating various diseases. The triazole core provides a versatile scaffold that can be further functionalized to tailor specific pharmacological profiles. This flexibility is essential for addressing complex pathological conditions that require multifaceted therapeutic approaches.

The synthesis of 5-amino-N-(3-methoxyphenyl)methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide presents unique challenges due to its complex architecture. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have enabled the efficient assembly of intricate molecular frameworks. These synthetic strategies not only enhance efficiency but also allow for greater control over stereochemistry, which is often critical for biological activity.

Evaluation of the pharmacological properties of new compounds is essential before they can be considered for clinical use. Preclinical studies involving cell-based assays and animal models have been instrumental in assessing the potential therapeutic value of 5-amino-N-(3-methoxyphenyl)methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide. These studies aim to identify any toxicological concerns and determine optimal dosing regimens. The results from these experiments provide critical data for making informed decisions about advancing a compound into human trials. Such rigorous testing ensures that only safe and effective candidates progress further in the drug development pipeline.

The impact of interdisciplinary collaboration cannot be overstated in the context of pharmaceutical research. Chemists work hand-in-hand with biologists, pharmacologists, and computer scientists to unravel the complexities of molecular interactions and develop innovative treatments. This collaborative approach has led to significant advancements in understanding disease mechanisms and identifying new therapeutic targets. The study of compounds like 5-amino-N-(3-methoxyphenyl)methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide exemplifies how integrating knowledge from multiple disciplines can drive progress in medicine.

In conclusion, 5-amino-N-(3-methoxyphenyl)methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 899981-97) represents a fascinating molecule with potential applications in pharmaceuticals. Its unique structural features and predicted biological activities make it an attractive candidate for further exploration. As research continues to evolve and new technologies emerge,the possibilities for utilizing such compounds will undoubtedly expand,leading to innovative treatments for various health conditions.

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